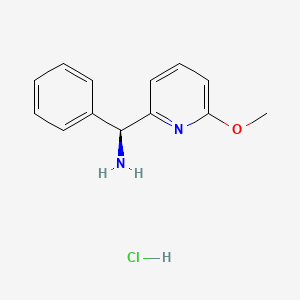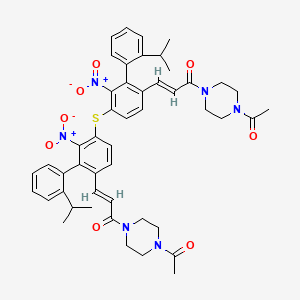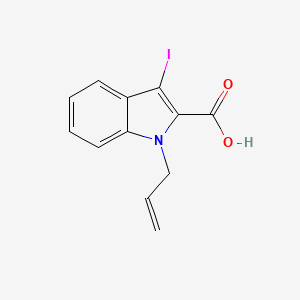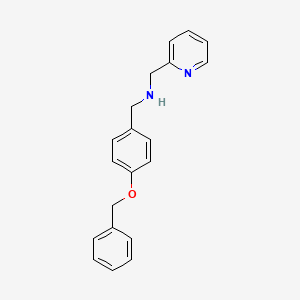![molecular formula C32H36N2O6 B11830562 (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid](/img/structure/B11830562.png)
(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxy group, and a phenylpropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid typically involves multiple steps, including the protection of functional groups, amide bond formation, and deprotection. One common synthetic route is as follows:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino compound is then coupled with a carboxylic acid derivative to form the amide bond. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl bromoacetate in the presence of a base.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study protein-ligand interactions due to its ability to form stable amide bonds with peptides and proteins. It can also serve as a probe for investigating enzyme activity.
Medicine
In medicine, the compound has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in stabilizing the compound and facilitating its binding to target molecules. The tert-butoxy group and phenylpropanoic acid moiety contribute to the compound’s overall stability and reactivity.
Properties
Molecular Formula |
C32H36N2O6 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H36N2O6/c1-20(40-32(2,3)4)28(29(35)33-27(30(36)37)18-21-12-6-5-7-13-21)34-31(38)39-19-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-28H,18-19H2,1-4H3,(H,33,35)(H,34,38)(H,36,37)/t20-,27+,28+/m1/s1 |
InChI Key |
YKYDRIIZYHBXNF-ANFLZCCJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)
![1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester](/img/structure/B11830501.png)

![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)



![(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
![(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol](/img/structure/B11830548.png)

![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B11830556.png)

